4-ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane 4-ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane
Brand Name: Vulcanchem
CAS No.: 2763760-33-2
VCID: VC12002505
InChI: InChI=1S/C14H19NO3S/c1-3-18-14-8-12(9-14)15(10-14)19(16,17)13-6-4-11(2)5-7-13/h4-7,12H,3,8-10H2,1-2H3
SMILES: CCOC12CC(C1)N(C2)S(=O)(=O)C3=CC=C(C=C3)C
Molecular Formula: C14H19NO3S
Molecular Weight: 281.37 g/mol

4-ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane

CAS No.: 2763760-33-2

Cat. No.: VC12002505

Molecular Formula: C14H19NO3S

Molecular Weight: 281.37 g/mol

* For research use only. Not for human or veterinary use.

4-ethoxy-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane - 2763760-33-2

Specification

CAS No. 2763760-33-2
Molecular Formula C14H19NO3S
Molecular Weight 281.37 g/mol
IUPAC Name 4-ethoxy-2-(4-methylphenyl)sulfonyl-2-azabicyclo[2.1.1]hexane
Standard InChI InChI=1S/C14H19NO3S/c1-3-18-14-8-12(9-14)15(10-14)19(16,17)13-6-4-11(2)5-7-13/h4-7,12H,3,8-10H2,1-2H3
Standard InChI Key XQKNCUIXMAGIDB-UHFFFAOYSA-N
SMILES CCOC12CC(C1)N(C2)S(=O)(=O)C3=CC=C(C=C3)C
Canonical SMILES CCOC12CC(C1)N(C2)S(=O)(=O)C3=CC=C(C=C3)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a bicyclo[2.1.1]hexane system, a bridged bicyclic structure with two fused rings (one four-membered and one three-membered). Key substituents include:

  • Ethoxy group (-OCH2CH3) at position 4, enhancing hydrophobicity and steric bulk.

  • 4-Methylbenzenesulfonyl (tosyl) group at position 2, contributing to electron-withdrawing effects and potential hydrogen-bonding interactions .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H19NO3S
Molecular Weight281.37 g/mol
CAS Number2763760-33-2
Purity≥95% (typical commercial grade)
SolubilityLimited in water; soluble in DMSO, DMF

Spectroscopic Characterization

  • NMR: The bicyclic core shows distinct proton environments, with bridgehead hydrogens resonating at δ 3.2–4.1 ppm (1H-NMR). The tosyl group’s aromatic protons appear as a doublet near δ 7.8 ppm .

  • IR: Strong absorption bands at 1350 cm⁻¹ (S=O symmetric stretch) and 1170 cm⁻¹ (S=O asymmetric stretch) confirm the sulfonyl group .

Conformational Rigidity

The bicyclo[2.1.1]hexane system imposes significant conformational constraints, reducing entropy penalties upon binding to biological targets. Computational studies suggest a strain energy of ~25 kcal/mol, comparable to norbornane derivatives .

Synthetic Methodologies

Multi-Step Synthesis

The primary route involves:

  • Bicyclic Core Construction: Photochemical [2+2] cycloaddition of 1,3-dienes with aziridines yields the 2-azabicyclo[2.1.1]hexane scaffold .

  • Functionalization:

    • Ethoxylation: Nucleophilic substitution at position 4 using sodium ethoxide.

    • Sulfonylation: Reaction with 4-methylbenzenesulfonyl chloride under basic conditions .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield
Bicyclic Corehv, CH2Cl2, 0°C, 12h45%
EthoxylationNaOEt, EtOH, reflux, 6h68%
SulfonylationTsCl, Et3N, DCM, rt, 24h82%

Challenges and Optimizations

  • Regioselectivity: Competing reactions at bridgehead positions require careful control of stoichiometry .

  • Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the product .

Applications in Medicinal Chemistry

Case Studies

  • Serotonin Receptor Modulators: Replacement of piperidine with this scaffold in a 5-HT4 agonist reduced hepatic clearance by 40% due to blocked oxidative metabolism .

  • Kinase Inhibitors: In β-tryptase inhibitors, the bicyclic core improved binding affinity (Ki = 2.1 nM vs. 8.7 nM for piperidine analog) by enforcing optimal ligand geometry .

Table 3: Pharmacokinetic Comparison

ParameterPiperidine AnalogBicyclic Analog
Microsomal Stability (t1/2)12 min48 min
LogP1.92.4
Solubility (μg/mL)3518

Comparative Analysis with Related Scaffolds

vs. 2-Azabicyclo[2.2.0]hexanes

  • Rigidity: The [2.1.1] system has higher strain energy (~25 kcal/mol vs. ~18 kcal/mol), enhancing preorganization for target binding .

  • Synthetic Accessibility: [2.1.1] analogs require fewer steps (3 vs. 5 steps) due to efficient photochemical cycloadditions .

vs. Tropane Derivatives

  • Metabolic Resistance: The tosyl group in 4-ethoxy-2-(tosyl)-2-azabicyclo[2.1.1]hexane reduces CYP450-mediated oxidation compared to tropane’s N-methyl group .

  • Solubility: Lower aqueous solubility (18 μg/mL vs. 42 μg/mL) limits parenteral applications but improves blood-brain barrier penetration .

Future Directions

Functionalization Strategies

  • C-H Activation: Late-stage diversification at bridgehead positions using Pd-catalyzed couplings .

  • Sulfonyl Group Replacement: Exploring triflyl or mesyl groups to modulate electronic properties .

Targeted Therapeutic Areas

  • Neurodegenerative Diseases: Leveraging BBB permeability for tau protein aggregation inhibitors.

  • Antivirals: Rigid scaffolds as protease inhibitors in SARS-CoV-2 variants .

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